REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[NH:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O.[Cl-].[NH4+]>C(O)C.O.[Zn]>[NH2:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[CH2:5][NH:4][C:3]1[CH:15]=[CH:16][CH:17]=[CH:18][C:2]=1[F:1] |f:1.2|
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(NCC2=C(C=CC=C2)[N+](=O)[O-])C=CC=C1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 50° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
diluted with ethyl ether (1 L)
|
Type
|
WASH
|
Details
|
washed with H2O (1 L)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CNC2=C(C=CC=C2)F)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |